3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide
Description
Properties
IUPAC Name |
2-[3-(benzylamino)-1,1-dioxothietan-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-7-6-12(9-17(15,16)10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBITCCKTUUWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CCO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide is a compound characterized by its unique thietane structure, which incorporates a benzylamino group and a hydroxyethyl substituent. This configuration is believed to contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of 3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂S₂
- Molecular Weight : 239.34 g/mol
This compound features:
- A thietane ring , which is a sulfur-containing five-membered ring.
- A benzylamino group , which may enhance biological interactions due to its aromatic nature.
- A hydroxyethyl substituent , potentially contributing to solubility and reactivity.
Antimicrobial Properties
Research has indicated that compounds similar to 3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide exhibit antimicrobial activity. The presence of the thietane ring and the amino groups can facilitate interactions with microbial cell membranes or enzymes, leading to inhibition of growth.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide | Enterococcus faecalis | TBD |
Note: Specific MIC values for the target compound are yet to be established in peer-reviewed studies.
Anti-inflammatory Effects
Preliminary studies suggest that thietane derivatives may exhibit anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
In vitro studies have shown that similar thietane compounds can reduce the secretion of TNF-alpha and IL-6 from activated macrophages, indicating potential for therapeutic applications in inflammatory diseases.
The biological activity of 3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or inflammatory responses.
- Receptor Modulation : The benzylamino group could facilitate binding to receptors involved in inflammation or infection response.
Research Findings
Recent research has focused on synthesizing derivatives of thietanes and assessing their biological activities. Studies have shown promising results regarding their efficacy against various pathogens and their potential role in reducing inflammation.
Table 2: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes structurally related thietane 1,1-dioxides, highlighting substituent variations and their implications:
Pharmacological and Physicochemical Properties
- Hydrophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to analogues like 3-((3-bromophenyl)amino)thietane 1,1-dioxide, which has a lipophilic aryl group .
- Bromine in the 3-bromophenyl derivative may stabilize the molecule via resonance .
- Biological Activity: While direct data are scarce, benzisothiazole 1,1-dioxides (e.g., saccharin derivatives) exhibit antibacterial properties, suggesting the hydroxyethyl and benzylamino groups in the target compound could synergize for similar effects .
Preparation Methods
Double Nucleophilic Displacement of 1,3-Dihaloalkanes
A foundational method for thietane synthesis involves the reaction of 1,3-dihaloalkanes with sodium sulfide (Na₂S), forming the four-membered ring through double nucleophilic substitution. For the target compound, a 3,3-disubstituted 1,3-dibromopropane derivative could serve as the precursor. For example:
- Precursor design : 3-Benzylamino-3-(2-hydroxyethyl)-1,3-dibromopropane would require sequential functionalization of 1,3-dibromopropane with benzylamine and 2-hydroxyethyl groups prior to cyclization.
- Cyclization : Treatment with Na₂S in ethanol/water under reflux yields the thietane sulfide, which is subsequently oxidized to the sulfone.
Intramolecular Thioetherification of γ-Mercaptoalkanols
γ-Mercaptoalkanols undergo cyclization under basic conditions to form thietanes. Adapting this method:
- Synthesis of 3-(benzylamino)-3-(2-hydroxyethyl)-3-mercaptopropan-1-ol :
- Introduce benzylamine and 2-hydroxyethyl groups via Michael addition to a mercaptoacrylate ester.
- Reduce the ester to the alcohol.
- Cyclization : Treat with a base (e.g., NaOH) to induce intramolecular thioetherification, forming the thietane ring.
- Oxidation : Convert the sulfide to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Functionalization of Preformed Thietane Derivatives
Lithiation-Electrophilic Quenching of Thietane 1-Oxides
Recent advances in thietane functionalization leverage the kinetic acidity of protons adjacent to the sulfoxide group. As demonstrated in Scheme 10 of, lithiation of 2-aryl thietane 1-oxides with LDA (lithium diisopropylamide) or n-BuLi enables regioselective introduction of electrophiles. Applied to the target molecule:
- Synthesis of 3-lithio-thietane 1-oxide : Deprotonate 3-unsubstituted thietane 1-oxide at C3 using LDA at −78°C.
- Sequential electrophilic quenching :
- First quench with N-benzylidenebenzylamine to introduce the benzylamino group.
- Second quench with ethylene oxide to install the hydroxyethyl moiety.
- Oxidation : Oxidize the sulfoxide to the sulfone using H₂O₂.
Reductive Amination of 3-Ketothietane 1,1-Dioxide
A two-step strategy combining ketone formation and reductive amination:
- Synthesis of 3-ketothietane 1,1-dioxide :
- Prepare via oxidation of 3-hydroxythietane or Friedel-Crafts acylation of thietane.
- Reductive amination : React with benzylamine and sodium cyanoborohydride (NaBH₃CN) to yield 3-benzylaminothietane 1,1-dioxide.
- Hydroxyethylation : Employ a Grignard reagent (e.g., CH₂=CHMgBr) followed by epoxidation and acid-catalyzed hydration to install the 2-hydroxyethyl group.
Oxidation to the Sulfone
Regardless of the ring-forming methodology, the final oxidation step universally employs oxidizing agents such as:
- H₂O₂/CH₃COOH : Mild conditions suitable for acid-sensitive substrates.
- mCPBA : Efficient for sulfoxide-to-sulfone conversion in dichloromethane at 0°C.
Challenges and Optimization Considerations
- Steric hindrance : The quaternary C3 center complicates nucleophilic substitutions, necessitating polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.
- Regioselectivity : Competing reactions at C2 and C4 positions in thietane derivatives require careful control of reaction conditions, as seen in the lithiation studies of.
- Protection strategies : Temporary protection of the hydroxyethyl group (e.g., as a tert-butyldimethylsilyl ether) may prevent undesired side reactions during benzylamino group installation.
Q & A
Q. What are the common synthetic routes for 3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide, and what experimental parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving thietane precursors. A key route involves the reaction of benzylamine derivatives with sulfone-containing intermediates under reflux conditions (e.g., using toluene or DMF as solvents). Catalysts such as triethylamine or DMAP may enhance nucleophilic substitution efficiency.
- Critical Parameters : Temperature (80–120°C), solvent polarity, stoichiometry of benzylamine to sulfone intermediates, and reaction time (12–24 hours).
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm benzylamino and hydroxyethyl substituents. Key peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (hydroxyethyl group).
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z ~310).
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (<0.3% deviation).
- HPLC : Use C18 columns (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed >150°C (DSC/TGA analysis). Store at 4°C in airtight containers.
- Light Sensitivity : Susceptible to photodegradation; store in amber vials under inert gas (N2/Ar).
- pH Stability : Hydrolyzes in strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers for biological assays .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of the compound for chiral studies?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during cyclization to induce stereoselectivity.
- Chiral Auxiliaries : Use (R)- or (S)-benzylamine derivatives to control configuration at the amino center.
- Resolution Techniques : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) or enzymatic resolution .
Q. How can computational modeling predict reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study sulfone group’s electronic effects.
- Molecular Docking : Screen against protein targets (e.g., enzymes with sulfone-binding pockets) using AutoDock Vina.
- MD Simulations : Assess solvation dynamics in aqueous/organic solvents (GROMACS) to predict solubility .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., residual solvents).
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Meta-Analysis : Compare IC50 values across studies using standardized statistical models (e.g., ANOVA with post-hoc tests) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace benzyl with cyclohexyl or hydroxyethyl with methoxyethyl).
- Biological Testing : Use dose-response curves (0.1–100 µM) in enzyme inhibition or cytotoxicity assays.
- QSAR Modeling : Corrogate substituent properties (logP, polar surface area) with bioactivity using partial least squares regression .
Data Contradiction Analysis Example
| Study | Reported IC50 (µM) | Key Variables |
|---|---|---|
| Study A | 12.5 ± 1.2 | HEK293 cells, 24h incubation |
| Study B | 45.3 ± 3.8 | HeLa cells, 48h incubation |
| Resolution : Discrepancies may arise from cell-type specificity or incubation time. Re-test under unified protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
